molecular formula C21H18ClNO2 B4312247 N-[2-(4-chlorophenoxy)ethyl]biphenyl-2-carboxamide

N-[2-(4-chlorophenoxy)ethyl]biphenyl-2-carboxamide

Cat. No.: B4312247
M. Wt: 351.8 g/mol
InChI Key: GFRQFEBGQXCRJZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]biphenyl-2-carboxamide is an organic compound with the molecular formula C21H18ClNO2 It is characterized by the presence of a biphenyl core, a carboxamide group, and a 4-chlorophenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenoxy)ethyl]biphenyl-2-carboxamide typically involves the following steps:

    Formation of 4-chlorophenoxyethylamine: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base, followed by amination.

    Coupling with Biphenyl-2-carboxylic Acid: The 4-chlorophenoxyethylamine is then coupled with biphenyl-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and biphenyl moieties.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
  • Used in the design of novel drug candidates targeting specific biological pathways.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenoxy)ethyl]biphenyl-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and chlorophenoxy groups can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

    N-[2-(4-methoxyphenoxy)ethyl]biphenyl-2-carboxamide: Similar structure but with a methoxy group instead of a chloro group.

    N-[2-(4-fluorophenoxy)ethyl]biphenyl-2-carboxamide: Contains a fluorine atom instead of chlorine.

Uniqueness:

  • The presence of the 4-chlorophenoxy group imparts unique electronic and steric properties, influencing its reactivity and interactions.
  • Compared to methoxy and fluorine analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic profiles.

This detailed overview provides a comprehensive understanding of N-[2-(4-chlorophenoxy)ethyl]biphenyl-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO2/c22-17-10-12-18(13-11-17)25-15-14-23-21(24)20-9-5-4-8-19(20)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRQFEBGQXCRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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